3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid
Description
Properties
IUPAC Name |
3-thiophen-2-ylquinoxaline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-13(17)8-3-1-4-9-12(8)15-10(7-14-9)11-5-2-6-18-11/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNJVTZFMCXUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC(=N2)C3=CC=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587647 | |
| Record name | 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904818-54-8 | |
| Record name | 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Quinoxaline derivatives, including 3-(thiophen-2-yl)quinoxaline-5-carboxylic acid, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit key pathways involved in cancer progression, such as the NF-κB signaling pathway. For instance, a structure-activity relationship (SAR) study demonstrated that modifications to the quinoxaline core enhance potency against cancer cell lines. Specifically, analogs derived from quinoxaline exhibited improved inhibition of tumor necrosis factor-alpha (TNFα)-induced NF-κB activity, leading to reduced cancer cell viability .
Neuroprotective Effects
Another notable application is in neuroprotection. Studies have shown that quinoxaline derivatives can protect neuronal cells from oxidative stress and apoptosis. For example, a derivative similar to this compound was found to provide protection against drug-induced ototoxicity in zebrafish models, suggesting potential therapeutic avenues for hearing loss and balance disorders .
Biological Applications
Antimicrobial Properties
The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its structure allows it to interact with bacterial enzymes and disrupt their function. Research into related quinoxaline compounds has shown effectiveness against various pathogens, highlighting the potential for this compound in combating resistant bacterial strains .
Drug Development
The unique properties of this compound facilitate its use as a scaffold in drug design. Its ability to form hydrogen bonds and interact with biological targets enhances its binding affinity, making it an attractive candidate for further modifications aimed at improving pharmacological profiles .
Material Science Applications
Organic Electronics
In materials science, quinoxaline derivatives are being explored for their applications in organic electronics, particularly as semiconductors in organic light-emitting diodes (OLEDs). The thiophene ring enhances the electronic properties of the quinoxaline core, making it suitable for use in electronic devices .
Photovoltaic Cells
Research has indicated that compounds like this compound can be utilized in the development of organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy positions them as viable materials for renewable energy applications .
Data Table: Summary of Applications
Case Studies
- Anticancer Efficacy Study : A study conducted on analogs of this compound revealed significant inhibition of pancreatic cancer cell growth through modulation of the NF-κB pathway. The most potent analog showed a 4-fold increase in efficacy compared to standard treatments .
- Neuroprotective Screening : In a zebrafish model designed to assess hair cell protection against aminoglycoside-induced damage, derivatives of quinoxaline were screened, with this compound showing superior protective effects compared to traditional therapies .
Mechanism of Action
The mechanism by which 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The thiophene group enhances the compound's ability to interact with biological targets, leading to modulation of biochemical pathways. The carboxylic acid group can form hydrogen bonds, further increasing its binding affinity.
Comparison with Similar Compounds
3-(Naphthalen-1-yl)quinoxaline-5-carboxylic Acid
- Structure : Replaces the thiophene with a naphthalene group.
- Molecular Weight : 300.32 g/mol (higher due to naphthalene’s bulk) .
- Properties: Increased hydrophobicity due to the larger aromatic system, reducing aqueous solubility.
- Applications : Likely explored for fluorescence-based applications due to extended conjugation.
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline
- Structure : Contains two thiophene groups and a nitro substituent at position 6.
- Synthesis : Prepared via condensation in refluxing acetic acid .
- Structural Features: One thiophene is nearly coplanar with the quinoxaline core (dihedral angle = 3.29°), while the other is twisted (83.96°), creating steric hindrance . The nitro group is electron-withdrawing, reducing electron density on the quinoxaline ring and altering reactivity .
- Applications: Potential use in optoelectronics due to tunable electronic properties.
Thiophene-2-carboxylic Acid
- Structure: Simpler analog lacking the quinoxaline core (CAS: 527-72-0).
- Molecular Formula : C₅H₄O₂S .
- Properties :
- Lower molecular weight (128.15 g/mol) improves volatility.
- Carboxylic acid group enables hydrogen bonding, enhancing solubility in polar solvents.
- Applications : Laboratory reagent for synthesizing thiophene-containing derivatives .
Comparative Data Table
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Inference | Key Applications |
|---|---|---|---|---|
| 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid | 256.28 | Thiophene, carboxylic acid | Moderate (polar solvents) | Pharmaceuticals, materials |
| 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid | 300.32 | Naphthalene, carboxylic acid | Low (non-polar solvents) | Fluorescence studies |
| 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | 339.39 | Two thiophenes, nitro group | Low (crystalline solid) | Optoelectronics |
| Thiophene-2-carboxylic acid | 128.15 | Thiophene, carboxylic acid | High (water, ethanol) | Synthetic intermediate |
Research Findings and Functional Implications
- Electronic Effects: The thiophene group in this compound enhances electron delocalization compared to naphthalene derivatives, which may favor charge-transfer interactions in materials science .
- Acid-Base Behavior : The carboxylic acid group in all analogs facilitates salt formation, critical for pharmacokinetic optimization in drug design .
Biological Activity
3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the quinoxaline family, which is known for various pharmacological properties, including antimicrobial, anticancer, and antiparasitic activities. This article reviews the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoxaline core with a thiophene substituent and a carboxylic acid group, which may influence its solubility and interaction with biological targets.
Antimicrobial Activity
Research has shown that compounds in the quinoxaline family exhibit significant antimicrobial properties. A study indicated that derivatives of quinoxaline, including those with thiophene substitutions, demonstrated activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and the generation of reactive oxygen species (ROS).
Case Study:
A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. The compound was found to activate caspase pathways, leading to programmed cell death.
Antiparasitic Activity
Another significant area of research involves the antiparasitic effects against Plasmodium falciparum, the causative agent of malaria. Preliminary findings suggest that the compound exhibits moderate activity against both chloroquine-sensitive and chloroquine-resistant strains.
| Strain | IC50 (µM) | Activity |
|---|---|---|
| P. falciparum 3D7 (sensitive) | 15 | Moderate |
| P. falciparum FCR-3 (resistant) | 25 | Moderate |
The proposed mechanisms for the biological activities of this compound include:
- DNA Intercalation : The planar structure allows it to intercalate between DNA bases, disrupting replication.
- Oxidative Stress Induction : The generation of ROS may lead to cellular damage in cancer and microbial cells.
- Inhibition of Enzymatic Pathways : Potential inhibition of key enzymes involved in metabolic pathways in bacteria and parasites.
Preparation Methods
High-Temperature Synthesis (HTS) Using 3,4-Diaminobenzoic Acid and 2,2′-Thenil
The most direct route to 3-(thiophen-2-yl)quinoxaline-5-carboxylic acid involves the condensation of 3,4-diaminobenzoic acid with 2,2′-thenil (bis(thiophen-2-yl)diketone) under high-temperature aqueous conditions. This method, adapted from Amaya-García and Unterlass’s work on diarylquinoxaline carboxylic acids, leverages the inherent reactivity of o-phenylenediamine analogues with diketones.
Reaction Mechanism and Conditions
The quinoxaline core forms via a cyclocondensation reaction between the diamine and diketone, followed by aromatization. The carboxylic acid group at position 5 originates from the 3,4-diaminobenzoic acid starting material. Key parameters include:
- Temperature : 150–230°C
- Solvent : High-temperature water (HTW) or 5% acetic acid (HOAc)
- Reaction time : 10–60 minutes
At 230°C, the reaction achieves rapid quinoxaline formation but risks decarboxylation, yielding 3-(thiophen-2-yl)quinoxaline as a byproduct. Lower temperatures (150–170°C) in 5% HOAc over 60 minutes suppress decarboxylation, providing the target carboxylic acid in 64–86% yield.
Table 1: Optimization of HTS Conditions for this compound
| Temperature (°C) | Time (min) | Solvent | Yield (%) | Decarboxylation (%) |
|---|---|---|---|---|
| 230 | 10 | 5% HOAc | 79 | 18 |
| 170 | 10 | 5% HOAc | 62 | 5 |
| 150 | 60 | 5% HOAc | 86 | 5 |
| 150 | 30 | Water | 50 | 1 |
Alternative Routes via Protected Precursors
To circumvent decarboxylation entirely, protected derivatives of 3,4-diaminobenzoic acid serve as starting materials. These precursors undergo simultaneous deprotection and quinoxaline formation under HTS conditions.
Methyl 3,4-Diaminobenzoate Route
Methyl 3,4-diaminobenzoate reacts with 2,2′-thenil at 230°C in 5% HOAc, forming methyl 3-(thiophen-2-yl)quinoxaline-5-carboxylate. Subsequent ester hydrolysis under extended reaction times (180 minutes) yields the carboxylic acid in 77% yield without decarboxylation byproducts.
Table 2: Performance of Methyl Ester Route
| Precursor | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Methyl 3,4-diaminobenzoate | 230 | 180 | 77 |
Di-Boc-Protected 3,4-Diaminobenzoic Acid Route
Di-tert-butoxycarbonyl (Boc)-protected 3,4-diaminobenzoic acid offers enhanced stability during storage and handling. Deprotection occurs in situ at 150°C in 5% HOAc, followed by cyclocondensation with 2,2′-thenil. This method achieves 58–65% yield of the target compound over 30–60 minutes, with no detectable decarboxylation.
Scalability and Practical Considerations
Scale-up experiments using microwave reactors demonstrate consistent yields (78%) at 150°C in 5% HOAc, confirming the method’s robustness. Key advantages include:
- Solvent sustainability : Water or dilute HOAc replaces volatile organic solvents.
- Catalyst-free synthesis : Avoids costly or toxic catalysts.
Mechanistic Insights and Side Reactions
Competing Pathways
The primary side reaction—decarboxylation—is governed by temperature and solvent acidity. At 230°C, decarboxylation accounts for up to 21% of byproducts, whereas temperatures ≤150°C limit this to ≤5%.
Q & A
Q. Q1: What are the critical parameters for optimizing the synthesis of 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid?
A: Key parameters include:
- Reagent stoichiometry : Excess thiophene-2-carboxylic acid derivatives (e.g., thiophene-2-carbonyl chloride) may improve quinoxaline ring formation .
- Temperature control : Reactions involving quinoxaline precursors often require reflux in polar aprotic solvents (e.g., DMF) at 80–120°C .
- Catalyst selection : Acidic or metal catalysts (e.g., p-toluenesulfonic acid) can enhance cyclization efficiency .
- Purification : Column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product from byproducts like unreacted thiophene derivatives .
Methodological Tip : Use factorial design to systematically test variables (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
Structural Characterization
Q. Q2: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
A:
- NMR : ¹H/¹³C NMR can confirm substitution patterns (e.g., thiophene protons at δ 7.1–7.5 ppm and quinoxaline aromatic protons at δ 8.2–8.8 ppm) .
- XRD : Single-crystal X-ray diffraction resolves bond angles and confirms the planar geometry of the quinoxaline-thiophene system (CCDC reference: 1983315) .
- FT-IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) validate functional groups .
Q. Q3: How should researchers mitigate decomposition risks during storage and handling?
A:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis of the carboxylic acid group .
- Incompatible materials : Avoid strong oxidizers (e.g., peroxides), which may degrade the thiophene moiety .
- Decomposition products : Thermal degradation yields CO, CO₂, and nitrogen oxides; use fume hoods and monitor with GC-MS .
Advanced Consideration : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to predict shelf-life under varying conditions .
Advanced Mechanistic Studies
Q. Q4: How can researchers resolve contradictions in reaction mechanisms for quinoxaline-thiophene conjugates?
A: Contradictions (e.g., competing cyclization pathways) can be addressed via:
- Isotopic labeling : Track proton transfer using deuterated reagents in NMR .
- Computational modeling : DFT calculations (e.g., Gaussian) to compare activation energies of proposed pathways .
- Kinetic profiling : Monitor intermediate formation via in-situ UV-Vis or HPLC .
Example : A study on 6-nitro derivatives revealed that electron-withdrawing groups favor quinoxaline ring closure over thiophene side reactions .
Applications in Materials Science
Q. Q5: What methodologies validate the electronic properties of this compound for optoelectronic applications?
A:
- Cyclic voltammetry : Measure redox potentials to assess HOMO/LUMO levels (thiophene typically contributes to π-conjugation, lowering bandgap) .
- UV-Vis/NIR spectroscopy : Evaluate absorption/emission profiles (e.g., λₐᵦₛ ~350 nm for quinoxaline-thiophene systems) .
- Thin-film characterization : Use AFM or SEM to analyze morphology in organic photovoltaic devices .
Q. Q6: How can DFT simulations guide the design of derivatives with enhanced bioactivity?
A:
- Docking studies : Use AutoDock Vina to predict binding affinities for target proteins (e.g., kinases) .
- QSAR models : Corrogate electronic parameters (e.g., logP, polar surface area) with experimental IC₅₀ values .
- Charge distribution maps : Identify nucleophilic/electrophilic regions for functionalization (e.g., adding electron-donating groups to thiophene) .
Methodological Tip : Validate simulations with experimental SAR data to refine predictive accuracy .
Contradictory Data Analysis
Q. Q7: How to address discrepancies in reported solubility values for this compound?
A:
- Standardize protocols : Use USP methods for solubility testing (e.g., shake-flask technique in pH 7.4 buffer) .
- Purity verification : HPLC with dual detection (UV/ELSD) to rule out impurities affecting solubility .
- Environmental factors : Control temperature (±0.5°C) and ionic strength to minimize variability .
Example : A study found solubility variations due to polymorphic forms; XRD confirmed crystalline vs. amorphous phases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
